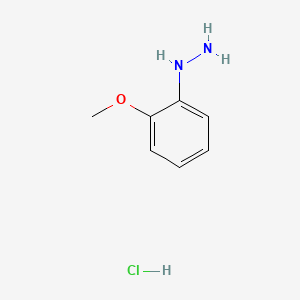

(2-methoxyphenyl)hydrazine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66535. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECSHXUNOVTAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1251925-21-9, 6971-45-5 | |

| Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251925-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6971-45-5 | |

| Record name | 6971-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-methoxyphenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2-methoxyphenyl)hydrazine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and spectral properties of (2-methoxyphenyl)hydrazine hydrochloride. It includes a summary of quantitative data, detailed experimental protocols for property determination, and logical workflows relevant to its synthesis and characterization.

Core Physical Properties

Data Presentation: Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 6971-45-5 | [1][2] |

| Molecular Formula | C₇H₁₁ClN₂O | [1][2] |

| Molecular Weight | 174.63 g/mol | [1][2] |

| Melting Point | 155 °C | [1] |

| Appearance | Crystalline Solid (Likely white to off-white) | Inferred from related compounds[4][5][6] |

| Solubility | Water soluble (qualitative) | Inferred from related compounds[4] |

| pKa | Data not available | |

| Hazard Identification | Skin, eye, and respiratory irritant | [1][2] |

Synthesis and Characterization Workflows

The synthesis and subsequent characterization of this compound follow a standard pathway for aromatic hydrazines. The process typically involves diazotization of the corresponding aniline, followed by reduction and salt formation.

Mandatory Visualization 1: Synthesis Pathway

The following diagram illustrates the synthetic route from o-anisidine to this compound.

Mandatory Visualization 2: Characterization Workflow

This diagram outlines a logical workflow for the physical and spectroscopic characterization of the final product.

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical properties of this compound.

The melting point is a critical indicator of purity.

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Capillary melting point apparatus, capillary tubes, mortar and pestle.

-

Procedure:

-

A small, dry sample of this compound is finely ground.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to about 15-20 °C below the expected melting point (155 °C), then the heating rate is reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion) are recorded as the melting range. For a pure compound, this range is typically narrow (< 2 °C).

-

This protocol provides a qualitative measure of solubility.

-

Objective: To determine if the compound is soluble, partially soluble, or insoluble in water.

-

Apparatus: Test tubes, spatula, vortex mixer (optional).

-

Procedure:

-

Approximately 10-20 mg of the compound is added to a test tube.

-

1 mL of deionized water is added to the test tube.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for 1-2 minutes.

-

The mixture is allowed to stand and then visually inspected for the presence of undissolved solid.

-

Observations are recorded. A clear solution indicates solubility, while a persistent suspension or precipitate indicates partial solubility or insolubility. Given its hydrochloride nature, this compound is expected to be soluble.

-

Spectroscopic methods are essential for confirming the molecular structure of the compound.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

¹H NMR Spectrum:

-

Aromatic Region (approx. 6.8-7.5 ppm): A complex multiplet pattern corresponding to the four protons on the substituted benzene ring.

-

Methoxy Group (approx. 3.8-4.0 ppm): A sharp singlet integrating to three protons (-OCH₃).

-

Hydrazine Protons (-NHNH₃⁺): Broad, exchangeable signals whose chemical shift is highly dependent on solvent, concentration, and temperature.

-

-

¹³C NMR Spectrum:

-

Aromatic Carbons (approx. 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with the carbon attached to the methoxy group appearing furthest downfield.

-

Methoxy Carbon (approx. 55-60 ppm): A signal corresponding to the -OCH₃ carbon.

-

3.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Apparatus: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

-

Procedure (ATR):

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Expected Absorptions:

-

N-H Stretch (approx. 3200-3400 cm⁻¹): Broad absorption bands from the hydrazine group.

-

Aromatic C-H Stretch (approx. 3000-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (approx. 2850-2960 cm⁻¹): From the methoxy group.

-

Aromatic C=C Bending (approx. 1450-1600 cm⁻¹): Multiple sharp bands characteristic of the benzene ring.

-

C-O Stretch (approx. 1200-1250 cm⁻¹): A strong band from the aryl ether linkage.

-

3.3.3 UV-Visible Spectroscopy

-

Objective: To analyze the electronic transitions within the aromatic system.

-

Apparatus: UV-Vis spectrophotometer, quartz cuvettes, suitable solvent (e.g., ethanol or water).

-

Procedure:

-

A dilute solution of the compound is prepared in a UV-transparent solvent.

-

The solution is placed in a quartz cuvette.

-

The absorbance is measured over a wavelength range of approximately 200-400 nm.

-

-

Expected Absorptions: Aromatic compounds typically exhibit strong absorptions (π → π* transitions). For a substituted benzene ring like this, characteristic absorption bands are expected around 200-220 nm and a less intense, broader band around 260-280 nm.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]

- 5. 4-Methoxyphenylhydrazine hydrochloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to (2-methoxyphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-methoxyphenyl)hydrazine hydrochloride is a vital chemical intermediate, primarily recognized for its foundational role in the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis. This technical guide provides a comprehensive overview of its chemical structure, formula, and key physicochemical properties. It details a robust experimental protocol for its synthesis from o-anisidine. Furthermore, this document elucidates its significant application in drug development and organic synthesis, with a particular focus on the mechanistic pathway of the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Chemical Structure and Formula

This compound is an aromatic hydrazine salt. The structure consists of a hydrazine group (-NHNH2) attached to a benzene ring at position 1, and a methoxy group (-OCH3) at position 2. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

-

Chemical Formula: C₇H₁₁ClN₂O[1]

-

IUPAC Name: (2-methoxyphenyl)hydrazine;hydrochloride[1]

-

CAS Number: 6971-45-5[1]

-

Molecular Weight: 174.63 g/mol [1]

Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClN₂O | PubChem[1] |

| Molecular Weight | 174.63 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid | CymitQuimica[2] |

| Melting Point | 155 °C | Matrix Scientific |

| Boiling Point | 275.3 °C at 760 mmHg (for the free base) | Sigma-Aldrich |

| Solubility | Soluble in water | CymitQuimica[2] |

| pKa (Predicted) | 5.54 (most basic) | PubChem |

| LogP (Predicted) | 1.3 | PubChem |

| Topological Polar Surface Area | 47.3 Ų | ChemScene[3] |

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the diazotization of o-anisidine, followed by reduction of the resulting diazonium salt.

Materials and Reagents

-

o-Anisidine (C₇H₉NO)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ice

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure

Step 1: Formation of the Diazonium Salt

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve o-anisidine (e.g., 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 0.3 mol) and water (e.g., 100 mL).

-

Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

-

Prepare a solution of sodium nitrite (e.g., 0.11 mol) in deionized water (e.g., 50 mL).

-

Slowly add the sodium nitrite solution dropwise to the o-anisidine solution, ensuring the temperature is maintained between 0-5 °C. The formation of the deep blue 2-methoxy-phenyl diazonium salt indicates the progression of the reaction.[4]

Step 2: Reduction of the Diazonium Salt

-

In a separate beaker, prepare a solution of sodium sulfite (e.g., 0.25 mol) in deionized water (e.g., 200 mL).

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature should be kept low during the initial phase of the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Hydrolysis and Isolation

-

Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid.

-

Heat the solution to approximately 40 °C to complete the hydrolysis and formation of the hydrochloride salt.[5]

-

Cool the solution in an ice bath to precipitate the this compound.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold water and then with a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

Dry the product under vacuum to obtain this compound as a crystalline solid.

Applications in Drug Development and Organic Synthesis

This compound is a cornerstone reagent in the synthesis of indole-containing scaffolds, which are prevalent in a vast array of pharmaceuticals. Its primary utility lies in its application as a key starting material for the Fischer indole synthesis .

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of this compound with an aldehyde or a ketone.

The general workflow for this synthesis is depicted below:

Caption: Workflow of the Fischer Indole Synthesis.

This reaction is instrumental in the synthesis of numerous pharmaceuticals, including triptans for migraine treatment and various anti-inflammatory and anti-cancer agents.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[6]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

-

Ingestion: Rinse mouth and seek immediate medical attention.[8]

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and indispensable reagent in the fields of organic synthesis and medicinal chemistry. Its role as a precursor in the Fischer indole synthesis enables the construction of a wide range of biologically active molecules. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, and its primary applications, alongside essential safety and handling information to support its effective and safe use in research and development.

References

- 1. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 5. KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 6. aksci.com [aksci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

(2-methoxyphenyl)hydrazine hydrochloride: A Technical Guide for Researchers

CAS Number: 6971-45-5

Abstract

This technical guide provides a comprehensive overview of (2-methoxyphenyl)hydrazine hydrochloride (CAS 6971-45-5), a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development and related fields. It details the physicochemical properties, synthesis, and primary applications of this compound, with a particular focus on its role in the Fischer indole synthesis. Detailed experimental protocols, safety information, and visualizations of relevant chemical pathways are included to facilitate its practical application in a laboratory setting. While primarily a synthetic building block, this guide also briefly addresses the toxicological context of hydrazine derivatives.

Introduction

This compound is a substituted hydrazine derivative widely utilized as a precursor in the synthesis of various heterocyclic compounds, most notably indoles. Its methoxy-substituted phenyl ring makes it a valuable starting material for the preparation of methoxy-functionalized indoles, which are structural motifs found in numerous biologically active molecules and pharmaceuticals. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

This guide will delve into the technical aspects of this compound, providing quantitative data, detailed experimental procedures, and visual representations of its primary chemical transformation, the Fischer indole synthesis.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 6971-45-5 | [1] |

| Molecular Formula | C₇H₁₁ClN₂O | [1] |

| Molecular Weight | 174.63 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Vendor Data |

| Melting Point | 155-158 °C | Vendor Data |

| Solubility | Soluble in water | Vendor Data |

| IUPAC Name | (2-methoxyphenyl)hydrazine;hydrochloride | [1] |

| InChI | InChI=1S/C7H10N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H | [1] |

| SMILES | COC1=CC=CC=C1NN.Cl | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |

Data sourced from aggregated GHS information.[1]

As a hydrazine derivative, this compound should be handled with caution, as some hydrazines are considered animal carcinogens.[2][3] The biotransformation of hydrazine derivatives can lead to the formation of reactive species that may have toxic effects.[4]

Synthesis and Applications

The primary application of this compound is as a key reactant in the Fischer indole synthesis. This reaction allows for the construction of the indole ring system from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[5]

The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for preparing indoles.[5] The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This intermediate then isomerizes to an enamine, which undergoes a[3][3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole.

Synthesis of 7-Methoxyindole Derivatives

The use of this compound in the Fischer indole synthesis provides a direct route to 7-methoxyindole derivatives. A notable example is the reaction with ethyl pyruvate. Research by Murakami et al. has shown that the choice of acid catalyst in this reaction significantly influences the product distribution.[6]

When the reaction is carried out with sulfuric acid in ethanol, the expected "normal" product, ethyl 7-methoxyindole-2-carboxylate, is the major product. However, using hydrochloric acid in ethanol leads to the formation of an "abnormal" product, ethyl 6-chloroindole-2-carboxylate, as the main product.[6] This is a result of cyclization occurring on the side of the methoxy group substituent.[6]

Experimental Protocols

The following protocols are based on established procedures for the Fischer indole synthesis and the specific findings of Murakami et al.[6]

Formation of Ethyl Pyruvate 2-methoxyphenylhydrazone

This is the initial step to form the necessary hydrazone intermediate.

Materials:

-

This compound

-

Ethyl pyruvate

-

Ethanol

-

Sodium acetate (optional, as a buffer)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add sodium acetate (1 equivalent) if a buffered reaction is desired.

-

Add ethyl pyruvate (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Fischer Indole Synthesis of Ethyl 7-methoxyindole-2-carboxylate (Normal Product)

Materials:

-

Ethyl pyruvate 2-methoxyphenylhydrazone

-

Ethanol

-

Concentrated Sulfuric Acid

Procedure:

-

Dissolve the crude ethyl pyruvate 2-methoxyphenylhydrazone in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 7-methoxyindole-2-carboxylate.

Fischer Indole Synthesis of Ethyl 6-chloroindole-2-carboxylate (Abnormal Product)

Materials:

-

Ethyl pyruvate 2-methoxyphenylhydrazone

-

Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

Prepare a saturated solution of hydrogen chloride gas in absolute ethanol.

-

Dissolve the crude ethyl pyruvate 2-methoxyphenylhydrazone in the prepared ethanolic HCl solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.[6]

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 6-chloroindole-2-carboxylate.

Biological Activity and Signaling Pathways

Currently, there is no significant body of research indicating that this compound itself is a pharmacologically active agent or that it directly modulates specific biological signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate in the synthesis of more complex molecules, particularly indole derivatives.[7] These resulting indole compounds may have diverse biological activities, but these are properties of the final products and not of the starting hydrazine.

The toxicity of hydrazine derivatives is a subject of study, with some compounds showing carcinogenic potential in animal studies.[2][3] The metabolism of hydrazines can lead to the formation of reactive intermediates that can interact with cellular macromolecules.[4] However, specific studies on the metabolism and detailed toxicological profile of this compound are limited.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly for the construction of 7-methoxy-substituted indoles via the Fischer indole synthesis. Its utility is further expanded by the ability to direct the reaction towards different products based on the choice of acid catalyst, as demonstrated by the formation of either the expected 7-methoxyindole or the rearranged 6-chloroindole derivative. While the compound itself is not known for direct biological activity, its importance as a building block for potentially bioactive molecules is well-established. Researchers using this compound should adhere to strict safety protocols due to its irritant nature and the general toxicological concerns associated with hydrazine derivatives. This guide provides the essential technical information to support the safe and effective use of this compound in a research setting.

References

- 1. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A review of cancer risk associated with human exposure to hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrazines | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 4. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Synthesis of (2-methoxyphenyl)hydrazine hydrochloride from o-anisidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-methoxyphenyl)hydrazine hydrochloride, a crucial intermediate in the pharmaceutical and chemical industries. The synthesis originates from o-anisidine and involves a two-step process: diazotization followed by reduction. This document details various established methodologies for the reduction step, offering a comparative analysis of their reaction conditions and yields. Furthermore, it outlines the necessary experimental protocols and safety precautions essential for the successful and safe execution of this synthesis.

Reaction Overview

The synthesis of this compound from o-anisidine proceeds via the formation of an o-methoxybenzenediazonium chloride intermediate. This is achieved through the diazotization of the primary amine group of o-anisidine using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. The subsequent reduction of the diazonium salt to the corresponding hydrazine derivative can be accomplished through several methods, most notably using sodium sulfite, stannous chloride, or catalytic hydrogenation.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Diazotization of o-Anisidine

This initial step is common to all the subsequent reduction methods.

Materials:

-

o-Anisidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Water

-

Ice

Procedure:

-

In a flask equipped with a stirrer and thermometer, a mixture of o-anisidine and concentrated hydrochloric acid in water is prepared.

-

The mixture is cooled to 0-5 °C in an ice bath with constant stirring.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the o-anisidine hydrochloride suspension. The temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure the completion of the diazotization reaction. The resulting solution of o-methoxybenzenediazonium chloride is then used immediately in the subsequent reduction step.

Reduction of o-Methoxybenzenediazonium Chloride

Three primary methods for the reduction of the diazonium salt are presented below.

Materials:

-

o-Methoxybenzenediazonium chloride solution (from step 2.1)

-

Sodium Sulfite (Na₂SO₃)

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

A solution of sodium sulfite in water is prepared and cooled.

-

The cold diazonium salt solution is slowly added to the sodium sulfite solution while maintaining the temperature below 10 °C.

-

The reaction mixture is then gradually heated to 60-75 °C and maintained at this temperature for a period of time to facilitate the reduction.

-

After the reduction is complete, the solution is cooled and acidified with concentrated hydrochloric acid to precipitate the this compound.

-

The precipitate is collected by filtration, washed with a small amount of cold water, and dried.

Materials:

-

o-Methoxybenzenediazonium chloride solution (from step 2.1)

-

Stannous Chloride (SnCl₂) dihydrate

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

A solution of stannous chloride dihydrate in concentrated hydrochloric acid is prepared and cooled to 0 °C.

-

The cold diazonium salt solution is added portion-wise to the stannous chloride solution with vigorous stirring, ensuring the temperature remains at 0-5 °C.

-

A precipitate of the tin double salt of the hydrazine hydrochloride is formed.

-

The reaction mixture is stirred for an additional period at low temperature.

-

The precipitate is collected by filtration and can be decomposed to the desired product by treatment with a base followed by acidification.

Materials:

-

o-Methoxybenzenediazonium chloride solution (from step 2.1)

-

Platinum-based catalyst (e.g., Pt/C) or Palladium-based catalyst (e.g., Pd/C)

-

Hydrogen gas (H₂)

-

Solvent (e.g., water, ethanol)

Procedure:

-

The diazonium salt solution is transferred to a high-pressure reactor.

-

A catalytic amount of the chosen platinum or palladium-based catalyst is added to the solution.

-

The reactor is sealed and purged with nitrogen, followed by the introduction of hydrogen gas to the desired pressure.

-

The reaction mixture is stirred at a controlled temperature (typically between 25-90 °C) until the theoretical amount of hydrogen is consumed.

-

After the reaction is complete, the catalyst is removed by filtration.

-

The filtrate is then acidified with hydrochloric acid to precipitate the this compound.

Data Presentation

The following tables summarize the quantitative data for the different synthetic routes, allowing for easy comparison.

| Parameter | Diazotization of o-Anisidine |

| Reactants | o-Anisidine, Sodium Nitrite, Hydrochloric Acid |

| Molar Ratio (o-Anisidine:NaNO₂:HCl) | Typically 1 : 1.05-1.1 : 2.5-3.0 |

| Reaction Temperature | 0 - 5 °C |

| Reaction Time | 30 - 60 minutes |

| Yield of Diazonium Salt | Nearly quantitative (used in situ) |

| Parameter | Reduction with Sodium Sulfite | Reduction with Stannous Chloride | Catalytic Hydrogenation |

| Reducing Agent | Sodium Sulfite (Na₂SO₃) | Stannous Chloride (SnCl₂) | Hydrogen (H₂) with Pt/C or Pd/C catalyst |

| Reaction Temperature | 60 - 75 °C | 0 - 5 °C | 25 - 90 °C |

| Reaction Time | 1.5 - 3 hours | 1 - 2 hours | 2 - 8 hours |

| Reported Yield | ~83%[1] | Variable, can be high | High, often >80% |

Mandatory Visualizations

Reaction Pathway

References

The Fischer Indole Synthesis: A Mechanistic Guide for Scientific Professionals

A Whitepaper on the Core Principles and Practical Applications

This technical guide provides an in-depth exploration of the Fischer indole synthesis, a cornerstone reaction in heterocyclic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the reaction's core mechanism, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key methodologies. Visual diagrams generated using Graphviz are included to illustrate complex pathways and experimental workflows, adhering to stringent design specifications for clarity and accessibility.

Core Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole. The widely accepted mechanism proceeds through several distinct steps:

-

Phenylhydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone.[1][2]

-

Tautomerization: The phenylhydrazone then undergoes tautomerization to the more reactive ene-hydrazine intermediate.[1][2]

-

[3][3]-Sigmatropic Rearrangement: This is the key step of the reaction, where the ene-hydrazine undergoes a concerted, thermal or acid-catalyzed[3][3]-sigmatropic rearrangement. This pericyclic reaction results in the cleavage of the N-N bond and the formation of a C-C bond, leading to a di-imine intermediate.[2][4][5]

-

Aromatization and Cyclization: The di-imine intermediate subsequently undergoes aromatization with the loss of a proton, followed by intramolecular cyclization to form a five-membered ring.

-

Ammonia Elimination and Final Product Formation: The cyclic intermediate, an aminal, then eliminates a molecule of ammonia under the acidic conditions to yield the final, stable indole product.[1][4][6]

Caption: The core mechanistic pathway of the Fischer indole synthesis.

Quantitative Data Presentation

The yield of the Fischer indole synthesis is highly dependent on the substrates, catalyst, and reaction conditions. Below is a table summarizing the yields of various indole syntheses.

| Arylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylhydrazine | Acetophenone | ZnCl₂ | None | 170 | 0.5 | 68 |

| Phenylhydrazine | Cyclohexanone | PPA | None | 100 | 0.25 | 92 |

| p-Tolylhydrazine | Acetone | H₂SO₄ | Acetic Acid | Reflux | 1 | 75 |

| Phenylhydrazine | Propiophenone | Amberlyst-15 | Dichloroethane | 80 | 6 | 88 |

| 4-Methoxyphenylhydrazine | Cyclohexanone | [bmim][BF₄] | None | 100 | 0.5 | 95 |

| Phenylhydrazine | Ethyl methyl ketone | PPA | Toluene | 110 | 2 | 78 |

Experimental Protocols

Detailed methodologies for key experiments that have been instrumental in elucidating the Fischer indole synthesis mechanism are provided below.

Isotopic Labeling Experiment

The seminal work by Robinson and Robinson in 1924 utilized ¹⁵N isotopic labeling to trace the nitrogen atoms during the reaction, providing strong evidence for the proposed mechanism.

Objective: To determine which of the two nitrogen atoms of the arylhydrazine is incorporated into the indole ring.

Protocol Outline (based on historical accounts):

-

Synthesis of ¹⁵N-labeled Phenylhydrazine: Prepare phenylhydrazine with one of the nitrogen atoms labeled with the ¹⁵N isotope. The original experiments would have used classical methods for isotope enrichment and synthesis.

-

Reaction with a Carbonyl Compound: React the ¹⁵N-labeled phenylhydrazine with a suitable ketone, for example, acetophenone, under standard Fischer indole synthesis conditions (e.g., heating with an acid catalyst like ZnCl₂ or polyphosphoric acid).

-

Product Isolation and Analysis: Isolate the resulting 2-phenylindole.

-

Determination of Isotope Position: Analyze the isotopic composition of the final indole product and the eliminated ammonia. This was historically done through classical chemical degradation and analysis, but modern methods would employ mass spectrometry or ¹⁵N NMR spectroscopy.

The results of this experiment showed that the ¹⁵N label remained in the indole ring, confirming that the nitrogen atom directly attached to the aryl group is retained, while the terminal nitrogen is eliminated as ammonia.[4][6]

Crossover Experiment

Crossover experiments are designed to determine whether a reaction is intramolecular or intermolecular.

Objective: To ascertain if the[3][3]-sigmatropic rearrangement step occurs within a single molecule or between different molecules.

Protocol:

-

Reactant Preparation: Prepare two different phenylhydrazones, for instance, the phenylhydrazone of acetophenone and the p-tolylhydrazone of acetone.

-

Reaction Execution: Subject an equimolar mixture of these two phenylhydrazones to the conditions of the Fischer indole synthesis simultaneously in the same reaction vessel.

-

Product Analysis: Analyze the product mixture to identify the types of indoles formed. This is typically done using chromatographic techniques (e.g., GC-MS or LC-MS) to separate and identify the products.

In such an experiment, only 2-phenylindole and 2,5-dimethylindole are formed. The absence of "crossover" products, such as 2-methyl-5-phenylindole or 2-p-tolyl-7-methylindole, provides strong evidence that the[3][3]-sigmatropic rearrangement is an intramolecular process.

Caption: Experimental workflow for the crossover experiment.

Synthesis of 2,5-Dimethylindole

Materials:

-

p-Tolylhydrazine hydrochloride

-

Acetone

-

Glacial acetic acid

-

1 M Sodium hydroxide solution

-

Chloroform or Dichloromethane for extraction

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add p-tolylhydrazine hydrochloride (1.62 mmol) and acetone (1.62 mmol).

-

Add glacial acetic acid (2 g, ~0.03 mol) to the mixture.

-

Reflux the mixture with stirring for approximately 2.25 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the mixture with a 1 M sodium hydroxide solution.

-

Dilute the mixture with water and extract the product with dichloromethane or chloroform (3 x 100 mL).[7]

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by passing it through a short silica gel column to yield the pure 2,5-dimethylindole.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of (2-methoxyphenyl)hydrazine hydrochloride: A Technical Guide

Data Presentation

The following tables summarize the key spectral data points for (4-methoxyphenyl)hydrazine hydrochloride, a structural isomer of the target compound. This information is provided as a reference due to the limited availability of public data for the 2-methoxy isomer.

Table 1: ¹H NMR Spectral Data of (4-methoxyphenyl)hydrazine hydrochloride [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.0 | Singlet | -NH-NH₃⁺ |

| 7.049 | Doublet of doublets | Aromatic H |

| 6.880 | Doublet of doublets | Aromatic H |

| 3.703 | Singlet | -OCH₃ |

Solvent: DMSO-d₆

Table 2: IR Absorption Data of (4-methoxyphenyl)hydrazine hydrochloride

| Wavenumber (cm⁻¹) | Description |

| 2900-3200 | N-H stretching (amine salt) |

| 1600-1650 | N-H bending |

| 1510-1600 | C=C aromatic stretching |

| 1240 | C-O-C asymmetric stretching |

| 1030 | C-O-C symmetric stretching |

Sample Preparation: KBr Pellet

Table 3: Mass Spectrometry Data of (4-methoxyphenyl)hydrazine hydrochloride [2]

| m/z | Proposed Fragment |

| 138 | [M]⁺ (Molecular ion of the free base) |

| 123 | [M - NH₂]⁺ |

| 122 | [M - NH₃]⁺ |

| 107 | [M - N₂H₃]⁺ (Methoxyphenyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented. These are based on standard laboratory practices for the analysis of aromatic hydrazine compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of (2-methoxyphenyl)hydrazine hydrochloride is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The choice of solvent is critical as the acidic and amine protons are exchangeable.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used.

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the expected range of chemical shifts for aromatic, methoxy, and amine protons (typically 0-12 ppm).

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using proton decoupling to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent or translucent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the spectrometer's sample holder, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, the sample is first dissolved in a suitable solvent and injected into the GC.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: Solubility and Stability of (2-methoxyphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Introduction

(2-methoxyphenyl)hydrazine hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of resulting products. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, along with detailed experimental protocols for its characterization.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 6971-45-5 | [1] |

| Molecular Formula | C₇H₁₁ClN₂O | [1] |

| Molecular Weight | 174.63 g/mol | [1] |

| Appearance | Light yellow to brown powder/crystal | [2] |

| Melting Point | 118-120 °C | [2] |

Solubility Profile

For precise quantitative determination, experimental evaluation is necessary. The following table can be populated upon performing the protocols outlined in Section 5.0.

| Solvent | Temperature (°C) | Quantitative Solubility (g/L) | Method |

| Water | 25 | Data not available | Shake-Flask Method |

| Ethanol | 25 | Data not available | Shake-Flask Method |

| Methanol | 25 | Data not available | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask Method |

| Acetonitrile | 25 | Data not available | Shake-Flask Method |

Stability Profile

This compound is generally considered stable under normal storage conditions. However, it is susceptible to degradation under specific environmental pressures.

General Stability and Storage

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is also recommended.[2]

Incompatibilities and Hazardous Decomposition

The compound is incompatible with strong oxidizing agents and should be kept away from excess heat.[4] Hazardous decomposition products that may form upon degradation include:

-

Hydrogen chloride

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

Degradation Pathways

Arylhydrazines are known to be susceptible to several degradation pathways, particularly hydrolysis, oxidation, and photolysis. The hydrazine moiety is prone to oxidation, which can lead to the formation of various degradation products. Under hydrolytic conditions, the molecule may also undergo changes depending on the pH of the medium. Photodegradation can occur upon exposure to light, leading to the formation of radical species and subsequent degradation products.

Experimental Protocols

The following sections provide detailed methodologies for the determination of solubility and stability of this compound.

Synthesis and Purification of this compound

A general synthesis pathway for this compound involves the diazotization of 2-methoxyaniline followed by reduction.

Caption: Synthetic pathway for this compound.

Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.

Caption: Workflow for the shake-flask solubility determination method.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent (e.g., water, ethanol).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Analysis: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Assessment: Forced Degradation Studies and Stability-Indicating HPLC Method Development

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Caption: Workflow for forced degradation studies and HPLC method development.

Protocol for Forced Degradation:

-

Hydrolytic Degradation:

-

Acidic: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.

-

Basic: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the samples before analysis.

-

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the compound (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Protocol for Stability-Indicating HPLC Method Development:

-

Initial Screening: Analyze the stressed samples using a general-purpose reversed-phase HPLC method.

-

Method Optimization: Adjust the mobile phase composition (e.g., acetonitrile/water or methanol/water with a suitable buffer), gradient, column type, and detection wavelength to achieve adequate separation between the parent peak and all degradation product peaks.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure it is not co-eluting with any degradation products.

-

Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the known chemistry of arylhydrazines, the following diagram illustrates potential degradation pathways for this compound under various stress conditions.

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While quantitative solubility data is limited in the public domain, the provided experimental protocols offer a robust framework for its determination. The stability profile indicates that the compound is stable under controlled storage conditions but is susceptible to degradation by hydrolysis, oxidation, and photolysis. The outlined methodologies for forced degradation and the development of a stability-indicating HPLC method are crucial for ensuring the quality and reliability of this important chemical intermediate in research and drug development.

References

The Lynchpin of Bioactive Indoles: A Technical Guide to (2-methoxyphenyl)hydrazine hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(2-methoxyphenyl)hydrazine hydrochloride has emerged as a critical starting material in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a wide array of bioactive molecules. Its intrinsic chemical properties make it an ideal building block for constructing complex heterocyclic scaffolds, most notably the 7-methoxyindole core. This indole motif is a privileged structure in numerous pharmacologically active compounds, exhibiting a range of activities including anticancer and anti-inflammatory effects. This technical guide provides an in-depth exploration of the key applications of this compound, focusing on the synthesis of potent therapeutic agents, complete with experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways.

Core Application: The Fischer Indole Synthesis of 7-Methoxyindoles

The paramount application of this compound in medicinal chemistry is its role as a key reactant in the Fischer indole synthesis. This venerable and powerful reaction allows for the construction of the indole nucleus from a phenylhydrazine and a suitable carbonyl compound (an aldehyde or ketone) under acidic conditions. The presence of the methoxy group at the ortho position of the hydrazine dictates the formation of 7-methoxy-substituted indoles, a structural feature present in many biologically active natural products and synthetic drugs.

The general workflow for this transformation is a cornerstone of heterocyclic synthesis and is depicted below.

Application in Anticancer Drug Discovery: Synthesis of 7-Methoxyindole-3-carboxamides

Derivatives of 7-methoxyindole have shown significant promise as anticancer agents. One such class of compounds is the 7-methoxyindole-3-carboxamides, which have demonstrated cytotoxic effects against various cancer cell lines. The synthesis of these compounds showcases the utility of this compound as a foundational building block.

Quantitative Biological Data

The following table summarizes the in vitro anticancer activity of representative 7-methoxyindole derivatives against the MCF-7 human breast cancer cell line.

| Compound ID | Structure | Target Cell Line | IC50 (µM) | Citation |

| 1 | 7-Methoxy-N-phenyl-1H-indole-3-carboxamide | MCF-7 | 8.7 | [1] |

| 2 | N-(4-chlorophenyl)-7-methoxy-1H-indole-3-carboxamide | MCF-7 | 4.8 | [1] |

| 3 | 7-Methoxy-N-(4-methylphenyl)-1H-indole-3-carboxamide | MCF-7 | 10.0 | [1] |

Experimental Protocols

The following is a representative, detailed experimental protocol for the synthesis of a 7-methoxyindole-3-carboxamide derivative, constructed from established chemical principles and published synthetic reports.

Step 1: Synthesis of Ethyl 7-Methoxy-1H-indole-2-carboxylate

This initial step involves the Fischer indole synthesis between this compound and ethyl pyruvate.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Ethyl pyruvate (1.1 eq)

-

Ethanol (solvent)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

-

Procedure:

-

To a solution of this compound in ethanol, add ethyl pyruvate.

-

Stir the mixture at room temperature for 30 minutes to form the corresponding hydrazone.

-

Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 7-methoxy-1H-indole-2-carboxylate.

-

Step 2: Hydrolysis to 7-Methoxy-1H-indole-2-carboxylic acid

The ester is hydrolyzed to the corresponding carboxylic acid.

-

Reagents and Materials:

-

Ethyl 7-methoxy-1H-indole-2-carboxylate (1.0 eq)

-

Sodium hydroxide (2.0 eq)

-

Ethanol/Water mixture (solvent)

-

Hydrochloric acid (for acidification)

-

-

Procedure:

-

Dissolve the ethyl 7-methoxy-1H-indole-2-carboxylate in a mixture of ethanol and water.

-

Add sodium hydroxide and heat the mixture to reflux.

-

After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to yield 7-methoxy-1H-indole-2-carboxylic acid.[2][3]

-

Step 3: Amide Coupling to form 7-Methoxy-N-aryl-1H-indole-2-carboxamide

The carboxylic acid is coupled with an appropriate aniline to form the final carboxamide product.

-

Reagents and Materials:

-

7-Methoxy-1H-indole-2-carboxylic acid (1.0 eq)

-

Substituted aniline (e.g., aniline, 4-chloroaniline) (1.1 eq)

-

Thionyl chloride or a coupling agent like HATU

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (solvent)

-

Triethylamine or Diisopropylethylamine (DIPEA) (base)

-

-

Procedure:

-

Suspend 7-methoxy-1H-indole-2-carboxylic acid in anhydrous DCM.

-

Add thionyl chloride dropwise at 0 °C and then stir at room temperature until the acid is converted to the acid chloride.

-

In a separate flask, dissolve the substituted aniline and triethylamine in anhydrous DCM.

-

Add the acid chloride solution dropwise to the aniline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 7-methoxy-N-aryl-1H-indole-2-carboxamide.

-

Signaling Pathways in Cancer Modulated by Indole Derivatives

Many indole-based anticancer agents function as kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer, such as the PI3K-Akt and MAPK/ERK pathways. These pathways regulate cell proliferation, survival, and apoptosis. The inhibition of these pathways by 7-methoxyindole derivatives can lead to the suppression of tumor growth.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a critical intracellular signaling cascade in promoting cell survival and proliferation.[4][5][6] Its aberrant activation is a hallmark of many cancers.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, playing a key role in cell division and proliferation.

Conclusion

This compound is an indispensable reagent in the arsenal of medicinal chemists. Its utility in the Fischer indole synthesis provides a direct and efficient route to 7-methoxyindoles, a scaffold of significant therapeutic potential. The continued exploration of derivatives synthesized from this key starting material is a promising avenue for the discovery of novel and effective treatments for a range of diseases, particularly cancer. The detailed protocols and biological data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 7-Methoxy-1H-indole-2-carboxylic acid – porphyrin-systems [porphyrin-systems.com]

- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

The Versatility of (2-Methoxyphenyl)hydrazine Hydrochloride in Pharmaceutical Synthesis: An In-depth Technical Guide

(2-Methoxyphenyl)hydrazine hydrochloride has emerged as a crucial building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its unique chemical structure makes it an invaluable intermediate for the development of novel therapeutics, particularly in the creation of indole-based scaffolds and other heterocyclic systems.[1] This technical guide provides a comprehensive overview of the applications of this compound in drug development, complete with experimental protocols, quantitative data, and detailed diagrams of reaction pathways and biological mechanisms.

Core Chemical Properties and Synthesis

This compound is a stable, crystalline solid that serves as a precursor to (2-methoxyphenyl)hydrazine. The hydrochloride salt form enhances its stability and ease of handling in laboratory and industrial settings.

Synthesis of this compound:

A common synthetic route to this compound involves a two-step process starting from o-anisidine (2-methoxyaniline). The first step is a diazotization reaction, followed by a reduction.

Experimental Protocol: Synthesis from o-Anisidine

Materials:

-

o-Anisidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃) and Sodium Bisulfite (NaHSO₃)

-

Water

-

Ice

Procedure:

-

Diazotization:

-

Dissolve o-anisidine in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for a period of time to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a mixture of sodium sulfite and sodium bisulfite in water).

-

Slowly add the cold diazonium salt solution to the reducing agent solution, while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed, which may involve gentle warming.

-

-

Isolation:

-

The resulting this compound may precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

-

The Fischer Indole Synthesis: A Cornerstone Application

The most prominent application of this compound is in the Fischer indole synthesis , a powerful reaction for constructing the indole ring system.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone.[2][3]

The presence of the methoxy group at the ortho position can influence the regioselectivity of the cyclization. In some cases, "abnormal" Fischer indole synthesis can occur, where cyclization happens at the methoxy-substituted position, leading to unexpected products.[4] Careful selection of the acid catalyst and reaction conditions is crucial to control the outcome.[4][5]

General Experimental Protocol: Fischer Indole Synthesis

Materials:

-

This compound

-

An appropriate aldehyde or ketone

-

Acid catalyst (e.g., glacial acetic acid, hydrochloric acid in ethanol, zinc chloride, polyphosphoric acid)

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

Hydrazone Formation:

-

Dissolve this compound and the carbonyl compound in a suitable solvent.

-

The hydrazone may form upon stirring at room temperature or with gentle heating.

-

-

Cyclization:

-

Add the acid catalyst to the reaction mixture.

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and neutralize the acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

-

Reaction Workflow for Fischer Indole Synthesis:

Caption: General workflow of the Fischer indole synthesis.

Applications in the Synthesis of Active Pharmaceutical Ingredients

Triptans for Migraine Treatment

Triptans are a class of drugs used to treat acute migraine and cluster headaches. They are selective agonists of serotonin 5-HT1B and 5-HT1D receptors.[6] The synthesis of many triptans relies on the Fischer indole synthesis.

Mechanism of Action of Triptans:

The therapeutic action of triptans is attributed to three primary mechanisms:[7][8]

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors on cranial blood vessels leads to their constriction.[7]

-

Inhibition of Neuropeptide Release: Triptans act on presynaptic 5-HT1D receptors on trigeminal nerve endings, inhibiting the release of pro-inflammatory neuropeptides like CGRP.[8]

-

Inhibition of Nociceptive Neurotransmission: They inhibit pain signal transmission within the trigeminal nucleus caudalis in the brainstem.[7]

Signaling Pathway of Triptans:

Caption: Simplified signaling pathway for triptan action.

Anticoagulants: Synthesis of Apixaban Intermediates

Apixaban is an oral, direct Factor Xa inhibitor used for the prevention of venous thromboembolism and stroke in patients with atrial fibrillation. The synthesis of Apixaban involves the use of a (4-methoxyphenyl)hydrazine derivative, showcasing the broader utility of methoxyphenylhydrazines in pharmaceutical manufacturing. While the prompt focuses on (2-methoxyphenyl)hydrazine, the synthesis of Apixaban intermediates provides a relevant example of the application of a closely related building block. A key step involves the reaction of a piperidinone derivative with an ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate intermediate.[9][10][11]

Synthesis of an Apixaban Intermediate:

Caption: Synthesis of a key Apixaban intermediate.

Kinase Inhibitors for Oncology

Indole derivatives are a prominent class of compounds investigated as kinase inhibitors for cancer therapy.[12] They can target various signaling pathways that are often dysregulated in cancer, such as the MAPK, PI3K/AKT/mTOR, and ERK pathways.[13][14] this compound can be a starting material for the synthesis of indole-based kinase inhibitors. Additionally, (2-methoxyphenyl)amino moieties are found in other heterocyclic kinase inhibitors, such as pyrazine derivatives that inhibit CSNK2A and PIM kinases.[15]

Targeted Signaling Pathways in Cancer:

Caption: Targeted signaling pathways of indole-based kinase inhibitors.

Quantitative Data Summary

The following tables summarize quantitative data related to the synthesis and biological activity of compounds derived from methoxyphenylhydrazines.

Table 1: Reaction Yields for Syntheses Involving Methoxyphenylhydrazine Derivatives

| Product/Intermediate | Starting Materials | Reaction Type | Catalyst/Reagents | Yield (%) | Reference |

| Ethyl 6-chloroindole-2-carboxylate | Ethyl pyruvate 2-methoxyphenylhydrazone | Abnormal Fischer Indole Synthesis | HCl/EtOH | Main Product | [4] |

| Ethyl 7-methoxyindole-2-carboxylate | Ethyl pyruvate 2-methoxyphenylhydrazone | Fischer Indole Synthesis | HCl/EtOH | Minor Product | [4] |

| Apixaban Intermediate | Compound 7 and this compound | Cyclocondensation | Ethanol, heat | 76 | [9] |

| 2-methoxy-phenyl hydrazine methylcarbamate | 2-methoxy-phenyl hydrazine and methylchloroformate | Carbamoylation | Alkali | 82.9-85.2 | [16] |

| Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazineylidene)acetate | 4-methoxyaniline and ethyl 2-chloroacetoacetate | Japp-Klingemann reaction | NaNO₂, HCl | 77 | [11] |

Table 2: Biological Activity of Indole Derivatives

| Compound Class | Specific Compound/Derivative | Target | Activity | IC₅₀/EC₅₀ | Reference |

| Methylindoles | 3-Me-indole | Aryl Hydrocarbon Receptor (AhR) | Antagonist | 19 µM | [17] |

| Methylindoles | 2,3-diMe-indole | Aryl Hydrocarbon Receptor (AhR) | Antagonist | 11 µM | [17] |

| Methoxyindoles | 7-MeO-indole | Aryl Hydrocarbon Receptor (AhR) | Agonist | - | [18] |

| Pyrazolyl-s-triazine indoles | Compound 3j | A549 (lung cancer) cells | Cytotoxicity | 2.32 µM | [19] |

| Pyrazolyl-s-triazine indoles | Compound 3i | EGFR | Inhibition | 34.1 nM | [19] |

| 2,6-disubstituted pyrazines | Compound 2 | CSNK2A | Inhibition | 12 nM | [15] |

| 2,6-disubstituted pyrazines | Compound 2 | PIM3 | Inhibition | 18 nM | [15] |

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its application in the Fischer indole synthesis and other cyclization reactions provides access to a rich diversity of heterocyclic scaffolds that are central to the structure of numerous APIs. The examples of triptans, anticoagulants, and kinase inhibitors highlight the broad therapeutic potential of molecules derived from this precursor. Further exploration of the reactivity of this compound and its derivatives will undoubtedly continue to fuel the discovery and development of new and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. The 5-HT1B and 5-HT1D agonists in acute migraine therapy: Ergotamine, dihydroergotamine, and the triptans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Where do triptans act in the treatment of migraine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103896940A - Synthetic method of Apixaban - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment | MDPI [mdpi.com]

- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 17. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Hazard Information for (2-Methoxyphenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals